![molecular formula C16H17F3N4O B2926771 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2201706-43-4](/img/structure/B2926771.png)
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a compound with notable implications in the field of medicinal chemistry. It combines the chemical functionalities of a pyridine, piperidine, and pyrazine moiety, creating a structure that can engage in a variety of chemical interactions.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine typically involves the sequential assembly of the pyridine, piperidine, and pyrazine components. A common synthetic route begins with the preparation of {[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl, followed by a coupling reaction with a piperidine derivative. The final step includes the formation of the pyrazine ring under controlled reaction conditions, such as elevated temperatures and the presence of catalytic agents. Industrial Production Methods : In an industrial setting, the synthesis may be scaled up using automated processes and continuous flow chemistry to ensure consistency and yield optimization. Solvent selection and purification steps are critical to obtain a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions: : 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine undergoes several types of chemical reactions, including:
Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly using hydrogenation catalysts or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by reagents like alkyl halides or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C)
Substituting Agents: : Alkyl halides, organolithium compounds Major Products : The major products formed from these reactions depend on the site of modification on the compound. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions often result in functionalized analogs with varied pharmacological properties.
科学的研究の応用
Chemistry: : In the field of organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, exploring new methodologies in heterocyclic chemistry.
Biology and Medicine: : Research has shown that 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine exhibits potential in medicinal chemistry, particularly as a ligand for biological targets. It has been investigated for its activity against various enzymes and receptors, potentially leading to new therapeutic agents.
Industry: : Industrial applications include its use in the development of agrochemicals, where it acts as a precursor or active ingredient in formulations designed to protect crops from pests and diseases.
作用機序
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, altering the normal function of these proteins. The mechanism involves binding to the active site or allosteric sites of the target, thereby inhibiting or activating its function. Pathways influenced by this compound can include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Compared to other compounds with similar structures, such as 2-[4-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine, 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine offers unique interaction profiles due to its trifluoromethyl positioning. This difference can influence its pharmacokinetic properties, binding affinity, and overall efficacy in biological systems.
Similar Compounds
2-[4-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
2-[4-(Bromomethyl)pyridin-2-yl]piperidin-1-yl]pyrazine
2-[4-(Methoxymethyl)pyridin-2-yl]piperidin-1-yl]pyrazine
These comparisons highlight the unique properties and potential advantages of this compound in various scientific applications.
特性
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-3-15(22-13)24-11-12-4-8-23(9-5-12)14-10-20-6-7-21-14/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKHKQPIJGAPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
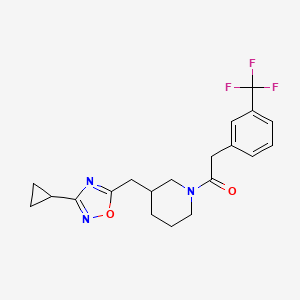
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2926690.png)
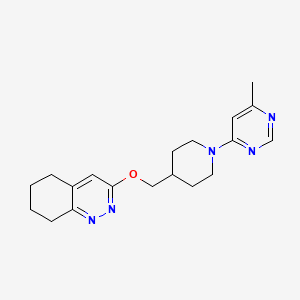
![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926696.png)
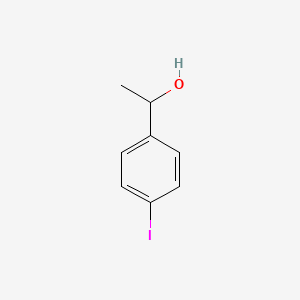
![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)
![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)
![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)
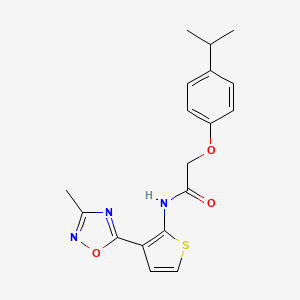
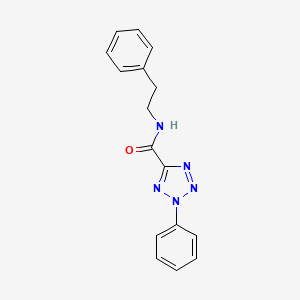
![3-Tert-butyl-6-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2926709.png)
![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)
